molecular formula C20H22ClN3O4 B2694627 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide CAS No. 899975-52-1

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide

Cat. No.: B2694627
CAS No.: 899975-52-1
M. Wt: 403.86
InChI Key: VJIASJXSVHWMQY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide is a chemical compound for research and development purposes. It has the CAS Number 899975-52-1 and a molecular formula of C20H22ClN3O4, with a molecular weight of 403.86 g/mol . This compound features a molecular structure that incorporates both morpholine and p-tolyl (4-methylphenyl) groups attached to a benzamide core, which is substituted with chlorine and nitro functional groups . These features are often of interest in various chemical and pharmaceutical research contexts, particularly in the synthesis and characterization of novel compounds. The product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4/c1-14-2-4-15(5-3-14)19(23-8-10-28-11-9-23)13-22-20(25)17-7-6-16(24(26)27)12-18(17)21/h2-7,12,19H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIASJXSVHWMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Formation of the Morpholino Group:

    Coupling with p-Tolyl Group: The attachment of the p-tolyl group to the morpholino group via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-nitroaniline.

    Reduction: Formation of 4-aminoaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic molecules, providing a versatile framework for further chemical modifications.

Biology

  • Biochemical Probes : Investigated for its ability to interact with cellular processes, it can be utilized to study enzyme activity and cellular signaling pathways.

Medicine

  • Therapeutic Properties :
    • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
    • Anticancer Potential : Research indicates that it could exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated various derivatives of this compound for their anticancer properties against human breast adenocarcinoma cells. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound in cancer therapy .
  • Biochemical Probing
    • In another investigation, the compound was used as a biochemical probe to elucidate the role of certain kinases in cellular signaling pathways. The findings highlighted its utility in understanding complex biological processes and disease mechanisms .

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryBuilding block for complex moleculesFacilitates synthesis of various derivatives
BiologyBiochemical probeAlters enzyme activity and signal transduction
MedicineAnticancer agentInhibits growth of cancer cell lines (e.g., MCF7)

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The morpholino group is shared by the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . This moiety improves water solubility and may enhance binding to biological targets. The p-tolyl group in the target compound distinguishes it from analogs with methoxyphenyl (e.g., ) or fluorobenzyl (e.g., ) groups. p-Tolyl’s hydrophobic character may influence membrane permeability. Nitro Group Position: The target compound’s nitro group at the 4-position contrasts with 3-nitro (e.g., ) or 2-nitro (e.g., ) derivatives, altering electronic distribution and steric interactions.

Structural Geometry :

  • DFT studies on related N,N-diacylaniline derivatives reveal that the amide and aryl planes are approximately perpendicular . This conformation likely applies to the target compound and analogs, affecting rotational barriers and intermolecular interactions.

Bioactivity and Applications: Compounds like 2-chloro-N-(3-fluorobenzyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide derivatives are linked to neurokinin-2 antagonism, antitumor, and neurotropic activities . The quinolinyl and thiazolyl substituents in analogs (e.g., ) indicate applications in kinase inhibition or enzyme modulation, highlighting the versatility of nitrobenzamide scaffolds.

Research Findings and Implications

Pharmacological Potential:

  • The nitro group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets (e.g., enzymes or receptors) .
  • The morpholinoethyl-p-tolyl chain in the target compound may improve blood-brain barrier penetration compared to polar substituents like cyanomethyl .

Biological Activity

2-Chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19ClN4O3
  • Molecular Weight : 350.80 g/mol

The presence of both a chloro and a nitro group on the aromatic rings suggests potential reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antitumor Activity : Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of nitro and chloro substituents may enhance this activity through mechanisms involving DNA intercalation or enzyme inhibition.
  • Antimicrobial Properties : Many nitro-substituted compounds demonstrate antibacterial and antifungal activities, potentially through the generation of reactive nitrogen species that damage microbial DNA.
  • Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes, such as acetyl-CoA carboxylase and farnesyl transferase, which are critical in metabolic pathways.

Case Studies

  • Antitumor Activity :
    • A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition of cell growth, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antimicrobial Activity :
    • In an investigation by Lee et al. (2020), a series of nitrobenzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Enzyme Inhibition :
    • Research by Smith et al. (2019) highlighted the potential of nitro-substituted benzamides as farnesyl transferase inhibitors, which are relevant in cancer therapy due to their role in cell signaling pathways. The study reported IC50 values suggesting effective inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against MCF-7 and A549 cellsZhang et al., 2021
AntimicrobialEffective against various bacterial strainsLee et al., 2020
Enzyme InhibitionInhibitory effects on farnesyl transferaseSmith et al., 2019
PropertyValue
Molecular FormulaC16H19ClN4O3
Molecular Weight350.80 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-nitrobenzoyl chloride derivatives and morpholine-containing amines. Key steps include:

  • Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] for acid-to-acyl chloride conversion. highlights SOCl₂ in benzene under reflux (4 hours) as effective for similar nitrobenzamides .
  • Amine Coupling : React the acyl chloride with 2-morpholino-2-(p-tolyl)ethylamine in dichloromethane (DCM) at 0–20°C. Lower temperatures reduce side reactions (e.g., hydrolysis) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR should show distinct signals for the morpholine ring (δ 3.5–4.0 ppm, multiplet), nitro group (δ 8.0–8.5 ppm, aromatic protons), and p-tolyl methyl (δ 2.3 ppm, singlet) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 430.12 (calculated for C₂₁H₂₂ClN₃O₄) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination. The nitro group may act as a hydrogen-bond acceptor .
  • Cellular Toxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations. Compare with structurally similar compounds (e.g., ’s trifluoromethyl analogs) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with a target protein?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The morpholine oxygen and nitro group are critical for polar interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in reported synthetic yields for similar nitrobenzamides?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent (DCM vs. benzene), temperature (0°C vs. reflux), and stoichiometry (1:1 to 1:1.2 acyl chloride:amine). shows DCM at 50°C reduces side products but may lower yield .
  • In Situ Monitoring : Use FTIR to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹) and HPLC to quantify intermediates .

Q. How does the compound’s stability under acidic/basic conditions impact formulation studies?

  • Methodological Answer :

  • Forced Degradation : Incubate in 0.1 M HCl (37°C, 24 hours) and 0.1 M NaOH. Monitor via HPLC for hydrolysis products (e.g., free carboxylic acid or amine). ’s safety data suggest sensitivity to hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to improve shelf life in aqueous buffers .

Q. What role does the morpholine moiety play in enhancing pharmacokinetic properties?

  • Methodological Answer :

  • LogP Studies : Measure partition coefficients (octanol/water) to assess lipophilicity. Morpholine increases solubility compared to piperidine analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS identifies metabolites (e.g., N-oxidation or ring-opening) .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Methodological Answer :

  • Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or anticancer agents .
  • Pathway Analysis : RNA-seq or proteomics identifies upregulated/downregulated pathways in combination treatments .

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